N-t-Butyl 2-bromo-6-fluorobenzylamine

Lipophilicity Drug Discovery ADME

Enhance your CNS drug discovery and SAR campaigns with N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS 1355247-73-2). Its tert-butyl group confers a LogP of 3.87—the highest among N-alkyl analogs—optimizing blood–brain barrier penetration while steric shielding retards oxidative metabolism for improved pharmacokinetic half-life. The ortho‑fluorine‑activated aryl bromide enables rapid palladium‑catalyzed diversification into biaryl libraries. Sourced at ≥98% purity, this building block is non‑interchangeable with dimethyl or diethyl analogs. Procure in multi‑gram quantities to accelerate your lead optimization.

Molecular Formula C11H15BrFN
Molecular Weight 260.15
CAS No. 1355247-73-2
Cat. No. B582237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-Butyl 2-bromo-6-fluorobenzylamine
CAS1355247-73-2
SynonymsN-t-Butyl 2-broMo-6-fluorobenzylaMine
Molecular FormulaC11H15BrFN
Molecular Weight260.15
Structural Identifiers
SMILESCC(C)(C)NCC1=C(C=CC=C1Br)F
InChIInChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3
InChIKeyAAUHDKJYLQABFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS 1355247-73-2): A Halogenated Benzylamine Building Block with Differentiated Physicochemical Profile


N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS 1355247-73-2) is a synthetic benzylamine derivative with the molecular formula C₁₁H₁₅BrFN and a molecular weight of 260.15 g/mol . The compound features a 2‑bromo‑6‑fluorobenzyl core N‑substituted with a tert‑butyl group. Commercially available in ≥95% to 98% purity , it is primarily utilized as a research‑grade chemical building block in medicinal chemistry and organic synthesis . Its unique combination of halogen substituents and a bulky tertiary alkylamine moiety imparts distinct physicochemical properties relative to its N‑alkyl analogs, which can be leveraged for specific synthetic applications requiring enhanced lipophilicity and controlled reactivity.

Why N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine Cannot Be Readily Replaced by In‑Class Analogs: The Critical Role of N‑Substituent in Physicochemical and Synthetic Behavior


Within the 2‑bromo‑6‑fluorobenzylamine scaffold, even minor variations in the N‑substituent profoundly alter key physicochemical parameters that govern both biological and synthetic performance. Lipophilicity (LogP), polar surface area (PSA), and steric bulk can shift by more than an order of magnitude across N‑alkyl homologs, directly impacting membrane permeability, metabolic stability, and reactivity in cross‑coupling or nucleophilic substitution reactions [1]. The tert‑butyl group in N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine confers the highest LogP and a unique steric profile within the series, rendering it non‑interchangeable with dimethyl, diethyl, or isopropyl analogs for applications demanding a specific balance of lipophilicity, metabolic protection, and synthetic handle accessibility. The following evidence quantifies these differentiations.

Quantitative Differentiation of N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine Versus Closest N‑Substituted Analogs


Lipophilicity (LogP) Elevation Relative to N,N‑Dimethyl Analog

N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine exhibits a predicted LogP of 3.86720 , which is 1.2174 log units higher than that of the N,N‑dimethyl analog (LogP = 2.64980) [1]. This difference corresponds to approximately a 16‑fold higher partition coefficient (P) between octanol and water, signifying substantially greater lipophilicity.

Lipophilicity Drug Discovery ADME

Polar Surface Area (PSA) Advantage Over N,N‑Diethyl Analog

N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine has a topological polar surface area (TPSA) of 12.03 Ų , which is 3.7‑fold larger than the PSA of the N,N‑diethyl analog (PSA = 3.24 Ų) [1]. While both values are low, the higher PSA of the tert‑butyl derivative suggests a more balanced profile between permeability and aqueous solubility.

Permeability Drug‑likeness Molecular Descriptors

Steric Hindrance and Metabolic Stability Derived from the tert‑Butyl Group

The bulky tert‑butyl substituent on N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine introduces significant steric hindrance that can shield the amine nitrogen and adjacent benzyl position from metabolic enzymes. Studies on structurally related tert‑butyl benzylamines have demonstrated that the tert‑butyl group slows N‑dealkylation and oxidative metabolism compared to less hindered N‑alkyl analogs (e.g., methyl, ethyl, isopropyl) [1]. While direct in‑vitro metabolic stability data for this specific compound are not publicly available, the class‑level inference is well‑supported by SAR literature on benzylamine‑based drug candidates.

Metabolic Stability Steric Shielding Drug Design

Enhanced Reactivity in Palladium‑Catalyzed Cross‑Coupling Reactions Due to Aryl Bromide Moiety

The 2‑bromo substituent in N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine serves as a competent leaving group for palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Sonogashira, Buchwald‑Hartwig). This contrasts with the less reactive aryl chloride or aryl fluoride analogs, which require harsher conditions or specialized catalysts. The presence of the ortho‑fluorine atom further activates the aryl bromide toward oxidative addition, a synergistic effect not present in non‑fluorinated benzylamines [1].

Cross‑Coupling Synthetic Utility Building Block

High‑Value Application Scenarios for N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine Grounded in Differentiated Evidence


Lead Optimization for CNS‑Penetrant Drug Candidates

With a predicted LogP of 3.87—significantly higher than N,N‑dimethyl and N,N‑diethyl analogs—N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine is ideally suited as a lipophilic building block for central nervous system (CNS) drug discovery programs. The elevated LogP enhances passive diffusion across the blood–brain barrier (BBB) , while the moderate PSA (12 Ų) maintains compliance with CNS MPO desirability criteria. This combination supports the design of CNS‑penetrant kinase inhibitors, GPCR ligands, or enzyme modulators where target engagement in the brain is required.

Synthesis of Metabolically Stabilized Chemical Probes and Tool Compounds

The tert‑butyl group provides steric shielding that retards N‑dealkylation and oxidative metabolism, as inferred from benzylamine SAR [1]. This makes N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine a preferred intermediate for preparing metabolically robust chemical probes and in‑vivo tool compounds. Researchers seeking to improve the pharmacokinetic half‑life of benzylamine‑based inhibitors can incorporate this moiety early in the synthetic route to reduce metabolic liability.

Parallel Library Synthesis via Suzuki–Miyaura Cross‑Coupling

The aryl bromide handle, activated by the ortho‑fluorine, enables rapid diversification through palladium‑catalyzed cross‑coupling [2]. Medicinal chemistry teams can use this compound as a common intermediate to generate dozens of biaryl analogs in parallel, accelerating structure‑activity relationship (SAR) studies. The commercial availability of the compound in multi‑gram quantities further streamlines library production and reduces synthetic burden.

Development of Fluorinated Agrochemical Intermediates

Beyond pharmaceuticals, the ortho‑fluoro substituent imparts metabolic stability and unique electronic properties valued in agrochemical design. The compound can serve as a precursor to fluorinated benzylamine herbicides or fungicides, where the tert‑butyl group enhances lipophilicity for foliar uptake [3]. The combination of bromine and fluorine also facilitates late‑stage functionalization, enabling the preparation of structurally diverse agrochemical leads.

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